4-Chloro-3-fluoropyridin-2-amine
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Overview
Description
4-Chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 4-chloro-3-fluoropyridine is treated with an amine source under basic conditions. For example, the reaction of 4-chloro-3-fluoropyridine with ammonia or primary amines can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and other heterocyclic derivatives .
Scientific Research Applications
4-Chloro-3-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Chloro-2-fluoropyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
Uniqueness
4-Chloro-3-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds that require precise chemical modifications .
Properties
IUPAC Name |
4-chloro-3-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXUVBURYLPMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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